![molecular formula C16H14N2O2 B1621072 4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine CAS No. 904815-46-9](/img/structure/B1621072.png)
4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine”, there are related compounds that have been synthesized. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential in cancer treatment. A series of derivatives have been synthesized, and their anticancer activity has been assessed against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies have identified certain derivatives with IC50 values in the nanomolar range, indicating potent anticancer properties. Further studies have shown that these compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
Anticonvulsant and Antidepressant Effects
Another significant application is in the treatment of neurological disorders. Derivatives of this compound have been tested for anticonvulsant and antidepressant activities. In vivo models have demonstrated excellent protection against seizures, and some derivatives have shown promising results as potential therapeutic agents for the therapy of epileptic disorders . Additionally, these compounds have displayed satisfactory antidepressant activity without significant toxicity .
Flavoring Substance
In the food industry, derivatives of this compound have been explored as flavoring substances. Although not naturally occurring, these compounds are chemically synthesized and intended for use in specific food categories to enhance flavor profiles .
Molecular Diversity and Chemical Synthesis
The compound serves as a template for the design and synthesis of a broad range of molecules with diverse biological activities. Its structure allows for the exploration of chemical diversity and the investigation of the influence of various substitutions on biological activity .
Pharmacological Research
In pharmacology, the compound’s derivatives are used to study the mechanisms of action of potential drugs. They provide insights into the interactions with biological targets and help in understanding the pharmacodynamics and pharmacokinetics of new medications .
Structure-Activity Relationship (SAR) Studies
The compound is utilized in SAR studies to optimize the therapeutic potential of new drugs. By modifying the structure and observing the changes in activity, researchers can identify the most promising candidates for further development .
Drug Safety and Toxicology
Derivatives of this compound are also used in drug safety and toxicology studies. They help in assessing the safety profile of new drugs and in determining the appropriate dosages for therapeutic efficacy without causing adverse effects .
Mechanistic Studies
Finally, the compound is involved in mechanistic studies to elucidate the pathways and interactions at the molecular level. This helps in the discovery of new drugs with specific targets and modes of action .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-4-14-13(3-1)17-8-7-12(18-14)11-5-6-15-16(9-11)20-10-19-15/h1-6,9,17H,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNHZYLRRYWQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378079 | |
Record name | 4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine | |
CAS RN |
904815-46-9 | |
Record name | 4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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